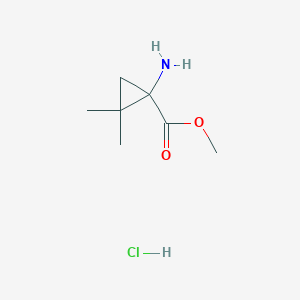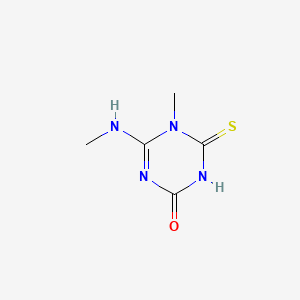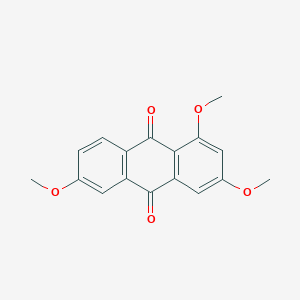
2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one is a heterocyclic compound featuring a thiazole core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It is a derivative of 2-aminothiazole, which is known for its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one typically involves the condensation of diphenylamine with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting essential biological processes in microorganisms. The compound’s thiazole ring plays a crucial role in binding to the active sites of these enzymes, leading to their inactivation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with antimicrobial properties.
Diphenylamine: Known for its antioxidant properties and used in various industrial applications
Uniqueness
2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one is unique due to its combined structural features of diphenylamine and thiazole, which confer enhanced biological activity and potential therapeutic applications compared to its individual components .
Propriétés
Formule moléculaire |
C16H15N3OS |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(2Z)-2-[(N-phenylanilino)methylimino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c20-15-11-21-16(18-15)17-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,20) |
Clé InChI |
GKYIZPVKMJCROT-UHFFFAOYSA-N |
SMILES isomérique |
C1C(=O)N/C(=N/CN(C2=CC=CC=C2)C3=CC=CC=C3)/S1 |
SMILES canonique |
C1C(=O)NC(=NCN(C2=CC=CC=C2)C3=CC=CC=C3)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)










![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
